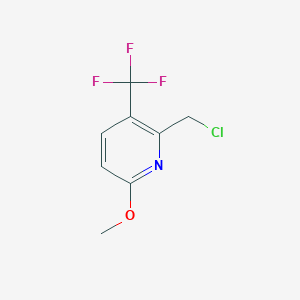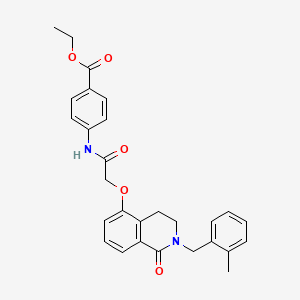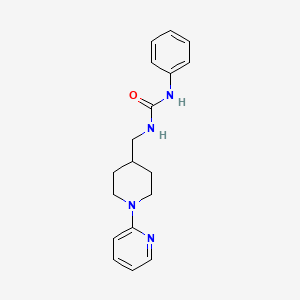
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMPs) are a class of compounds that contain a pyridine ring, a trifluoromethyl group, and other substituents . They are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves the reaction of a trifluoromethyl pyridine building block with a larger chlorinated counterpart . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of TFMP derivatives typically includes a pyridine ring, a trifluoromethyl group, and other substituents . The exact structure would depend on the specific TFMP derivative.Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives can vary widely depending on the specific compound and the reaction conditions . For instance, the synthesis of certain TFMP derivatives involves a condensation step .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives can vary widely depending on the specific compound. These properties are thought to be influenced by the presence of the fluorine atom and the pyridine structure .Applications De Recherche Scientifique
Synthesis and Reactivity
The compound 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine and its derivatives are of significant interest in synthetic chemistry due to their utility in various organic synthesis reactions. For instance, the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent facilitates the synthesis of chloromethylpyridine derivatives under mild conditions, showcasing the compound's role in synthesizing structurally complex molecules (Xia Liang, 2007). Additionally, the lithiation pathway of chloro and methoxypyridines with lithium dialkylamides highlights the compound's involvement in detailed mechanistic studies, contributing to our understanding of lithiation processes in organic synthesis (P. Gros, S. Choppin, Y. Fort, 2003).
Coordination Chemistry
In coordination chemistry, the compound serves as a precursor to complex formation. For example, the formation of Palladium(II) complexes with pincer ligands derived from bis(chloromethyl)pyridine showcases the compound's versatility in forming metal complexes with potential catalytic applications (D. Das, G. K. Rao, A. Singh, 2009). This is further evidenced by the synthesis and magnetism studies of tetranuclear lanthanide(III) complexes, where derivatives of methoxy-substituted pyridine play a crucial role in the formation of complexes with unique topologies and magnetic properties (Joydeb Goura, J. P. Walsh, F. Tuna, V. Chandrasekhar, 2014).
Material Science and Supramolecular Chemistry
The compound and its derivatives find applications in material science and supramolecular chemistry as well. The development of new synthetic methods for triarylpyridines, which possess a broad spectrum of biological and pharmaceutical properties, underscores the compound's role in the synthesis of materials with potential bioactive properties (B. Maleki, 2015). Moreover, the formation of hypervalent complexes of trifluorosilanes with pyridine and methoxypyridine through intermolecular silicon-nitrogen interactions illustrates the compound's contribution to the exploration of new bonding motifs in supramolecular chemistry (M. Nakash, Dalia Gut, Michael Goldvaser, 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-3-2-5(8(10,11)12)6(4-9)13-7/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTFGWNPWVLNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-N-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2836023.png)

![5-(2-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2836025.png)

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)
![1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime](/img/structure/B2836030.png)
![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)



![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)
![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)
![N-(1-phenylethyl)-4-{[3-(phenylthio)pyrazin-2-yl]oxy}benzamide](/img/structure/B2836040.png)
![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)